(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine
Description
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine is a fluorinated aromatic amine featuring a pyridin-3-yl substituent at the para position and a fluorine atom at the meta position of the phenyl ring. Its molecular formula is C₁₂H₁₁FN₂, with a molecular weight of 202.23 g/mol (CAS: 1214371-43-3) .
Properties
IUPAC Name |
(3-fluoro-4-pyridin-3-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-12-6-9(7-14)3-4-11(12)10-2-1-5-15-8-10/h1-6,8H,7,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPASSTYFGJXOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=C(C=C2)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214371-43-3 | |
| Record name | 1-[3-fluoro-4-(pyridin-3-yl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine involves several steps. One common method includes the fluorination of 3-bromo-4-nitropyridine N-oxide, followed by catalytic hydrogenation to produce 3-fluoro-4-aminopyridine . This intermediate can then be reacted with appropriate reagents to form the final product. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom and pyridine ring make it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation.
Scientific Research Applications
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine involves its interaction with molecular targets and pathways. The fluorine atom and pyridine ring play crucial roles in its binding affinity and specificity. The compound can interact with various enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Implications
- Bulkier Substituents : Analogs like (4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl)methanamine exhibit steric hindrance, which may reduce metabolic degradation but limit membrane permeability .
- Heterocyclic Moieties : Pyridine rings contribute to basicity and hydrogen-bonding capacity, while tetrahydropyran groups improve solubility for formulation .
Biological Activity
(3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features, including a fluorine atom and a pyridine ring. These attributes contribute to its potential biological activities, particularly in the fields of pharmacology and drug development. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine can be represented as follows:
This structure includes:
- A fluorine atom which enhances lipophilicity and metabolic stability.
- A pyridine ring , known for its ability to participate in various chemical interactions.
- A methanamine functional group , which is significant for its biological activity.
The biological activity of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom increases the compound's binding affinity, allowing it to modulate various biochemical pathways. Notably, the compound has been studied for its potential as an inhibitor of phosphoinositide 3-kinase (PI3K), a key player in numerous cellular processes including growth and metabolism .
Biological Activity Overview
Research indicates that (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine exhibits several biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 12.50 | |
| Anticancer | NCI-H460 | 14.31 | |
| Antiviral | TBD | TBD | |
| Enzyme Interaction | TBD | TBD |
Case Study: Anticancer Activity
In a study assessing the anticancer potential of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine, researchers found that it exhibited significant cytotoxicity against MCF7 breast cancer cells with an IC50 value of 12.50 µM. Further tests on NCI-H460 lung cancer cells revealed an IC50 of 14.31 µM, indicating promising therapeutic potential in oncology .
Comparative Analysis
The biological activity of (3-Fluoro-4-(pyridin-3-yl)phenyl)methanamine can be compared with similar compounds:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| (3-Fluoro-4-(pyridin-2-yl)phenyl)methanamine | Pyridine at different position | Varies in reactivity |
| (3-Fluoro-4-(pyridin-3-yloxy)phenyl)methanamine | Oxy group instead of amino | Different binding properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
